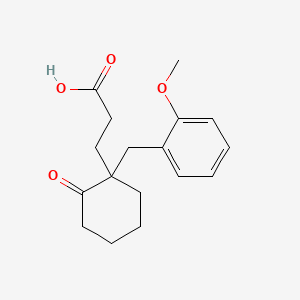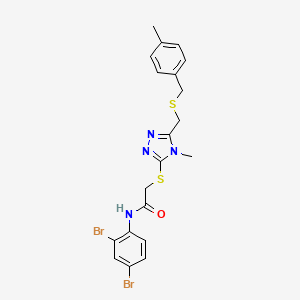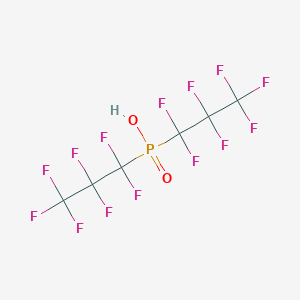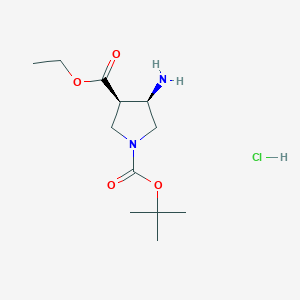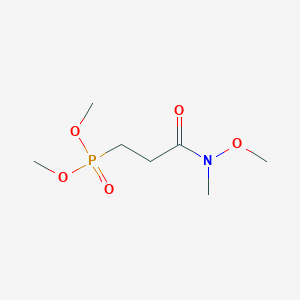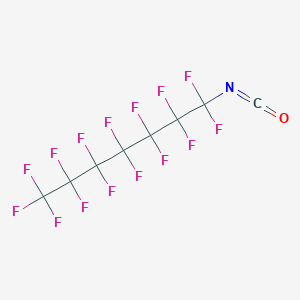
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane is a fluorinated organic compound characterized by the presence of multiple fluorine atoms and an isocyanate functional group. This compound is of interest due to its unique chemical properties, which make it useful in various industrial and scientific applications.
Méthodes De Préparation
The synthesis of 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane typically involves the fluorination of heptane derivatives followed by the introduction of the isocyanate group. Common synthetic routes include:
Isocyanate Introduction: The isocyanate group can be introduced via the reaction of an amine precursor with phosgene or through the use of other isocyanate-forming reagents.
Industrial production methods often involve large-scale fluorination processes followed by the controlled addition of the isocyanate group under specific reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the isocyanate group reacts with nucleophiles such as amines or alcohols to form ureas or carbamates.
Addition Reactions: The isocyanate group can also undergo addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of urea derivatives.
Oxidation and Reduction: While the fluorinated backbone is generally resistant to oxidation and reduction, the isocyanate group can be reduced to form amines under specific conditions.
Common reagents used in these reactions include amines, alcohols, and reducing agents such as lithium aluminum hydride. Major products formed from these reactions include urea derivatives, carbamates, and amines.
Applications De Recherche Scientifique
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Biology: In biological research, the compound is used to modify proteins and other biomolecules to study their interactions and functions.
Medicine: The compound’s derivatives are explored for potential use in drug delivery systems and as diagnostic agents due to their unique chemical properties.
Industry: The compound is used in the production of specialty coatings, adhesives, and sealants that require high performance in harsh environments.
Mécanisme D'action
The mechanism by which 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane exerts its effects is primarily through its reactive isocyanate group. This group can form covalent bonds with nucleophiles, leading to the modification of target molecules. The fluorinated backbone provides stability and resistance to degradation, making the compound suitable for use in demanding applications.
Comparaison Avec Des Composés Similaires
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-Pentadecafluoro-7-isocyanatoheptane can be compared with other fluorinated isocyanates such as:
This compound: Similar in structure but with variations in the fluorination pattern or the length of the carbon chain.
Perfluoroisocyanates: Compounds where all hydrogen atoms are replaced by fluorine, offering even higher stability and resistance to chemical attack.
The uniqueness of this compound lies in its specific combination of fluorination and the presence of the reactive isocyanate group, which provides a balance of reactivity and stability.
Propriétés
Numéro CAS |
335-91-1 |
|---|---|
Formule moléculaire |
C8F15NO |
Poids moléculaire |
411.07 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7-pentadecafluoro-7-isocyanatoheptane |
InChI |
InChI=1S/C8F15NO/c9-2(10,3(11,12)5(15,16)7(19,20)21)4(13,14)6(17,18)8(22,23)24-1-25 |
Clé InChI |
UCIPLWURKHSKRH-UHFFFAOYSA-N |
SMILES canonique |
C(=NC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


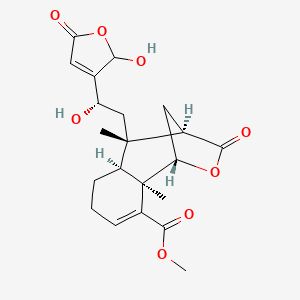
![7-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B14760565.png)
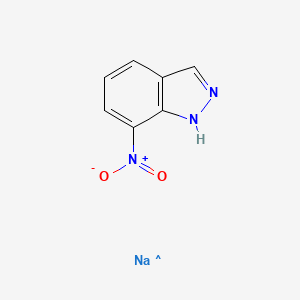
![S-Adenosyl-L-methionine disulfate tosylate; 5'-[[(3S)-3-Amino-3-carboxypropyl]methylsulfonio]-5'-deoxy-adenosine disulfate 4-methylbenzenesulfonate](/img/structure/B14760575.png)
![Chloro[4-(ethoxycarbonyl)phenyl]mercury](/img/structure/B14760581.png)
